molecular formula C8H7Br2NO2 B1448877 Methyl 2,3-dibromopyridine-6-acetate CAS No. 1804935-43-0

Methyl 2,3-dibromopyridine-6-acetate

Cat. No.: B1448877
CAS No.: 1804935-43-0
M. Wt: 308.95 g/mol
InChI Key: CDWINPOSKVXVRI-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromopyridine-6-acetate: is a chemical compound characterized by its bromine atoms and acetate group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several methods, including halogenation reactions where pyridine derivatives are treated with bromine in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: : On an industrial scale, the production of Methyl 2,3-dibromopyridine-6-acetate involves large-scale halogenation processes, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: : Methyl 2,3-dibromopyridine-6-acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate or chromic acid, while reduction reactions may use hydrogen gas with a palladium catalyst. Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed: : The major products from these reactions include oxidized derivatives, reduced forms, and substituted pyridine derivatives, which can be further utilized in various chemical syntheses.

Scientific Research Applications

Chemistry: : In chemistry, Methyl 2,3-dibromopyridine-6-acetate is used as a building block for synthesizing more complex molecules. Its bromine atoms make it a versatile reagent for cross-coupling reactions.

Biology: : In biological research, the compound is used to study the effects of brominated pyridines on biological systems. It can act as a probe to understand cellular processes and interactions.

Medicine: : The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its reactivity with various biological targets makes it a candidate for drug design and synthesis.

Industry: : In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its ability to undergo various chemical transformations makes it valuable in manufacturing processes.

Mechanism of Action

Molecular Targets and Pathways: : The mechanism by which Methyl 2,3-dibromopyridine-6-acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to Methyl 2,3-dibromopyridine-6-acetate include other brominated pyridines and pyridine derivatives with different substituents.

Properties

IUPAC Name

methyl 2-(5,6-dibromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-7(12)4-5-2-3-6(9)8(10)11-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWINPOSKVXVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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